

Supplier and purchasing Galanin (1-16), mouse, porcine, rat TFA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Galanin (1-16), mouse, porcine, rat TFA

Cat. No.: B14756928

[Get Quote](#)

An essential tool for neurobiological and pharmacological research, Galanin (1-16) is the N-terminal fragment of the full-length galanin neuropeptide. This truncated peptide, available as a trifluoroacetate (TFA) salt for mouse, porcine, and rat variants, retains high biological activity and affinity for galanin receptors, making it a valuable asset for investigating a wide range of physiological processes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing Galanin (1-16).

Supplier and Purchasing Information

Galanin (1-16), mouse, porcine, rat TFA is available from various suppliers as a synthetic peptide, typically in a lyophilized powder form. When ordering, it is crucial to specify the required quantity and purity level.

Supplier	Catalog Number	Purity (Typical) (Example)	Form	Sequence
Go Top Peptide	GT-P235[1]	≥98.0% (HPLC) [1]	Lyophilized Powder[1]	H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-OH[1]
MedchemExpress (via BIOZOL)	MCE-HY-P1578A[2][3]	99.92%[2]	Lyophilized Powder	H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-OH
US Biological (via BIOZOL)	USB-G1043-16E[4]	>95% (HPLC)[4]	Lyophilized Powder[4]	Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile[4]
Aapptec Peptides	-	-	-	-
GlpBio	-	-	Lyophilized Powder	-
Aladdin	-	-	-	-

Physicochemical and Biological Properties

The N-terminal region of galanin is highly conserved across species and is critical for its interaction with galanin receptors.[5] The (1-16) fragment acts as a potent agonist, particularly at the GalR1 and GalR2 receptor subtypes.[5]

Property	Value / Description
Molecular Formula	C ₇₈ H ₁₁₆ N ₂₀ O ₂₁ [1]
Molecular Weight	~1669.91 g/mol [1]
Receptor Affinity	High-affinity agonist for galanin receptors. [6]
Binding Affinity (Kd)	~3 nM for the hippocampal galanin receptor. [1] [2] [6] [7]
Binding Affinity (IC ₅₀)	~3 nM in displacing ¹²⁵ I-labeled galanin from ventral hippocampus binding sites. [6]
Biological Activity	Potent agonist activity at GalR1 and GalR2 receptors. [5] The Trp ² residue is crucial for high-affinity binding. [6] [8]

Application Notes

Galanin (1-16) is utilized in a variety of research applications due to its potent and specific activity.

- Neurotransmitter Release Modulation: Galanin (1-16) effectively mimics the inhibitory action of full-length galanin on neurotransmitter release. For instance, it has been shown to inhibit the scopolamine-evoked release of acetylcholine in the ventral hippocampus, a key area for learning and memory.[\[5\]](#)[\[6\]](#)[\[9\]](#) This makes it a valuable tool for studying cholinergic neurotransmission and its modulation.
- Nociception and Pain Research: In vivo studies using a spinal nociceptive flexor reflex model in rats have demonstrated that intrathecally administered Galanin (1-16) produces a biphasic effect, with facilitation at low doses and depression at higher doses, similar to the full-length peptide.[\[10\]](#) It also depresses the facilitation of the flexor reflex caused by substance P, indicating its utility in pain pathway research.[\[10\]](#)
- Feeding Behavior Studies: When administered into the paraventricular nucleus (PVN) of the hypothalamus, Galanin (1-16) stimulates food consumption.[\[8\]](#) This application is crucial for investigating the central mechanisms of appetite control and metabolic regulation.

- Galanin Receptor Signaling: As a high-affinity agonist, Galanin (1-16) is used to study the signaling pathways of galanin receptors. GalR1 and GalR3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[11] In contrast, GalR2 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway.[11]

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay (Displacement)

This protocol describes a competitive binding assay to determine the affinity of test compounds for galanin receptors using Galanin (1-16) as a reference compound.

Materials:

- Cell membranes prepared from tissue or cells expressing galanin receptors (e.g., rat ventral hippocampus).
- ^{125}I -labeled galanin (radioligand).
- Galanin (1-16) (for standard curve).
- Test compounds.
- Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , 0.1% BSA, pH 7.4).
- Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation vials and fluid.
- Gamma counter.

Procedure:

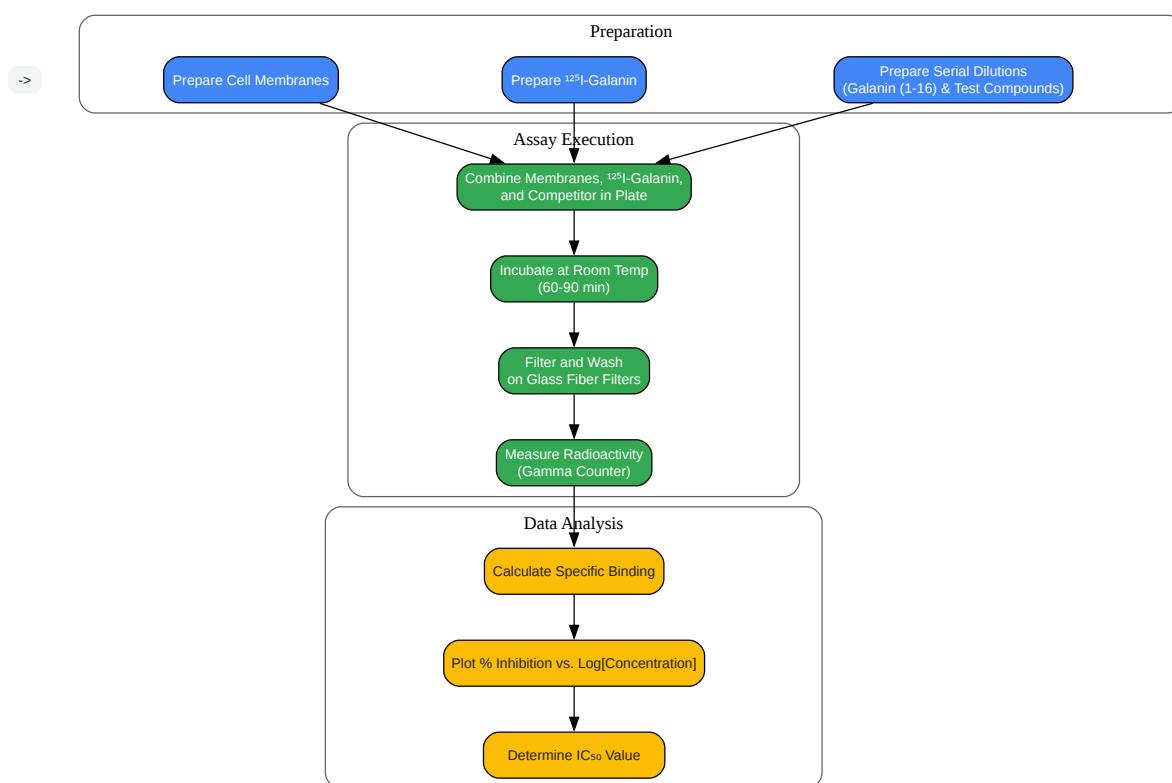
- Preparation: Thaw cell membrane preparations on ice. Prepare serial dilutions of Galanin (1-16) and test compounds in Binding Buffer.
- Incubation: In a 96-well plate, add 50 μ L of Binding Buffer, 50 μ L of 125 I-labeled galanin (final concentration ~0.1 nM), 50 μ L of diluted test compound or Galanin (1-16), and 50 μ L of the membrane preparation.
- Total and Non-Specific Binding: For total binding, add 50 μ L of Binding Buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled galanin (e.g., 1 μ M).
- Incubation: Incubate the plate at room temperature for 60-90 minutes.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

Protocol 2: In Vivo Microdialysis for Acetylcholine Release

This protocol outlines the procedure to measure the effect of Galanin (1-16) on acetylcholine (ACh) release in the brain of an anesthetized or freely moving rat.[\[6\]](#)[\[9\]](#)

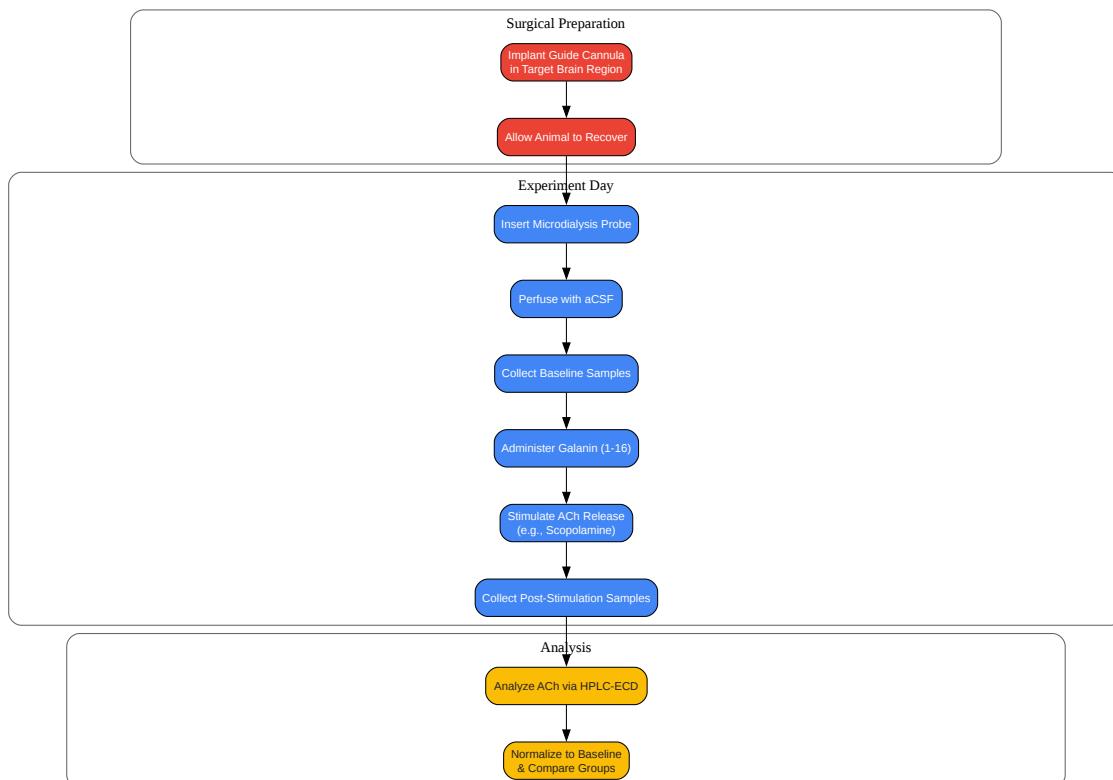
Materials:

- Stereotaxic apparatus.
- Microdialysis probes.
- Syringe pump.


- Fraction collector.
- Galanin (1-16) dissolved in artificial cerebrospinal fluid (aCSF).
- Scopolamine (or other secretagogue).
- Anesthetic (if applicable).
- HPLC system with electrochemical detection for ACh analysis.

Procedure:

- Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., ventral hippocampus). Allow the animal to recover for several days.
- Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
- Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 μ L/min).[\[9\]](#)
- Baseline Collection: Collect baseline dialysate samples for at least 60-120 minutes, collecting fractions every 20 minutes.[\[9\]](#)
- Drug Administration: Administer Galanin (1-16) via intracerebroventricular (i.c.v.) injection or through the microdialysis probe (retrodialysis).
- Stimulation: Administer a stimulating agent like scopolamine (s.c.) to evoke ACh release.[\[6\]](#) [\[9\]](#)
- Sample Collection: Continue collecting dialysate fractions for at least 2-3 hours post-stimulation.
- Analysis: Analyze the ACh content in the dialysate samples using HPLC-ECD.
- Data Analysis: Express the ACh concentrations as a percentage of the baseline average. Compare the ACh release profiles between control and Galanin (1-16)-treated groups.


Visualizations

Caption: Galanin receptor signaling pathways.

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro receptor binding assay.

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo microdialysis experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. China Galanin (1-16)/GT Peptide/Peptide Supplier Manufacturer and Supplier | Go Top [gtpeptide.com]
- 2. biozol.de [biozol.de]
- 3. Product List | BIOZOL [biozol.de]
- 4. Galanin (1-16) (porcine, rat) | BIOZOL [biozol.de]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
- 7. Galanin (1-16), mouse, porcine, rat TFA | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]
- 8. jneurosci.org [jneurosci.org]
- 9. pnas.org [pnas.org]
- 10. The N-terminal 1-16, but not C-terminal 17-29, galanin fragment affects the flexor reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomed.cas.cz [biomed.cas.cz]
- To cite this document: BenchChem. [Supplier and purchasing Galanin (1-16), mouse, porcine, rat TFA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14756928#supplier-and-purchasing-galanin-1-16-mouse-porcine-rat-tfa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com